molecular formula C21H15Cl3N2O2 B5970589 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide

2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide

Cat. No. B5970589
M. Wt: 433.7 g/mol
InChI Key: UZEIZMAKYBHECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide, also known as DCPPB, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.

Mechanism of Action

2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide acts as a positive allosteric modulator of mGluR5, which enhances the receptor's response to glutamate, a neurotransmitter involved in various physiological processes. This results in increased synaptic plasticity, which is important for learning and memory. 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide has been shown to have various biochemical and physiological effects, including increased synaptic plasticity, reduced pain sensitivity, and inhibition of cancer cell growth. In animal models, 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide has also been shown to improve cognitive function and reduce anxiety-like behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide in lab experiments is its specificity for mGluR5, which allows for more targeted manipulation of the receptor. However, one limitation is that 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide has relatively low potency compared to other mGluR5 modulators, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, which are characterized by impaired synaptic plasticity. 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide may also have potential applications in the treatment of depression and anxiety disorders, as well as in the development of novel analgesics. Additionally, further research is needed to fully understand the mechanism of action of 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide and its effects on various physiological processes.

Synthesis Methods

2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide can be synthesized through a multistep process that involves the reaction of 4-chlorobenzoyl chloride with 3-aminobenzoic acid to form 3-(4-chlorobenzoyl)aminobenzoic acid. This intermediate is then reacted with 4-chloroaniline to form 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide.

Scientific Research Applications

2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide has been studied for its potential therapeutic applications in various areas of research, including neuroscience, pain management, and cancer treatment. In neuroscience, 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological processes such as learning, memory, and synaptic plasticity. 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide has also been studied for its potential use in pain management, as it has been shown to reduce pain sensitivity in animal models. In cancer treatment, 2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

2,4-dichloro-N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl3N2O2/c22-14-6-4-13(5-7-14)10-20(27)25-16-2-1-3-17(12-16)26-21(28)18-9-8-15(23)11-19(18)24/h1-9,11-12H,10H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEIZMAKYBHECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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